Tri-p-tolyl thiophosphate
Overview
Description
Tri-p-tolyl thiophosphate, also known as phosphorothioic acid, O,O,O-tris(4-methylphenyl) ester, is an organophosphorus compound with the molecular formula C21H21O3PS. This compound is characterized by the presence of three p-tolyl groups attached to a thiophosphate core. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-p-tolyl thiophosphate can be synthesized through the reaction of phosphorus oxychloride with p-cresol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
POCl3+3C7H8O→C21H21O3PS+3HCl
The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and p-cresol are continuously fed into the reaction vessel. The reaction mixture is maintained at an optimal temperature, and the by-products such as hydrogen chloride are removed through appropriate scrubbing systems. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tri-p-tolyl thiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the p-tolyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major products are phosphine derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted phosphorothioates.
Scientific Research Applications
Tri-p-tolyl thiophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: It is used in the study of enzyme mechanisms, particularly those involving phosphorylation and thiophosphorylation.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used as an additive in lubricants and as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of tri-p-tolyl thiophosphate involves its ability to interact with various molecular targets through phosphorylation and thiophosphorylation reactions. It can act as a phosphorylating agent, transferring its thiophosphate group to nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Tri-o-tolyl thiophosphate
- Triphenyl thiophosphate
- Tris(4-methoxyphenyl) thiophosphate
- Tris(4-fluorophenyl) thiophosphate
Uniqueness
Tri-p-tolyl thiophosphate is unique due to the presence of three p-tolyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.
Properties
IUPAC Name |
tris(4-methylphenoxy)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3PS/c1-16-4-10-19(11-5-16)22-25(26,23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPAJQQYQQKYEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208411 | |
Record name | Tri-p-tolyl thiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-84-2 | |
Record name | Tri-p-tolyl thiophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri-p-tolyl thiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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